1,2,3,5-tetrahydro-4,1-benzothiazepine

Neuroprotection Mitochondrial Calcium NCLX

Procure 1,2,3,5-tetrahydro-4,1-benzothiazepine as the irreplaceable 4,1-benzothiazepine scaffold for selective NCLX inhibition. This bicyclic core enables synthesis of CGP37157 analogs (IC50 = 0.4 μM) for neuroprotection in Alzheimer's and stroke models, a mechanism unattainable with 1,5-benzothiazepine isomers. Its established SAR also supports development of potent GAT1 inhibitors (IC50 = 60 nM) and anticonvulsant agents (ED50 = 34.5 mg/kg). This scaffold is also an ideal model substrate for Friedel-Crafts cyclization methodology training.

Molecular Formula C9H11NS
Molecular Weight 165.26 g/mol
CAS No. 1125-94-6
Cat. No. B6233508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,5-tetrahydro-4,1-benzothiazepine
CAS1125-94-6
Molecular FormulaC9H11NS
Molecular Weight165.26 g/mol
Structural Identifiers
SMILESC1CSCC2=CC=CC=C2N1
InChIInChI=1S/C9H11NS/c1-2-4-9-8(3-1)7-11-6-5-10-9/h1-4,10H,5-7H2
InChIKeyIYXJNKJVUJDDPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3,5-Tetrahydro-4,1-benzothiazepine (CAS 1125-94-6) – Core Heterocyclic Scaffold for NCLX-Targeted Therapeutics and CNS Drug Discovery


1,2,3,5-Tetrahydro-4,1-benzothiazepine is a bicyclic heterocyclic scaffold composed of a benzene ring fused to a seven-membered thiazepine ring containing nitrogen and sulfur [1]. Unlike the more extensively studied 1,5-benzothiazepine class (exemplified by the L-type calcium channel blocker diltiazem), the 4,1-benzothiazepine isomer has emerged as the foundational template for inhibitors of the mitochondrial sodium/calcium exchanger (NCLX), notably CGP37157 [2]. This scaffold demonstrates intrinsic GABAergic modulatory properties and serves as a versatile building block for the generation of libraries of biologically active derivatives with neuroprotective and anticonvulsant potential .

Why 1,5-Benzothiazepine-Based Substitutes Cannot Replace 1,2,3,5-Tetrahydro-4,1-benzothiazepine in NCLX-Focused Research Programs


The 4,1-benzothiazepine scaffold cannot be interchanged with the more clinically advanced 1,5-benzothiazepine derivatives without fundamentally altering the molecular target profile and pharmacological outcome. While 1,5-benzothiazepines, such as diltiazem, primarily antagonize voltage-gated L-type calcium channels (α1C) [1], the 4,1-benzothiazepine isomer, as evidenced by its archetypal derivative CGP37157, selectively inhibits the mitochondrial Na+/Ca2+ exchanger (NCLX) [2]. This divergence in heteroatom positioning (4,1 vs. 1,5) dictates distinct binding domain accessibility and downstream cellular effects, with 4,1-benzothiazepines preferentially acting on mitochondrial calcium efflux to confer neuroprotection rather than direct cardiac or vascular calcium channel blockade. Consequently, substituting a 4,1-benzothiazepine building block with a 1,5-benzothiazepine analog will fail to recapitulate the NCLX inhibitory activity required for neurodegenerative disease or excitotoxicity models.

1,2,3,5-Tetrahydro-4,1-benzothiazepine – Direct Comparative Data for Scientific Selection Over Structural Analogs


Class-Level Target Selectivity: NCLX Inhibition vs. L-Type Calcium Channel Blockade

The 4,1-benzothiazepine scaffold is the core pharmacophore for inhibitors of the mitochondrial sodium/calcium exchanger (NCLX), a target mechanistically distinct from the L-type voltage-gated calcium channels (VGCCs) inhibited by 1,5-benzothiazepines. The prototypical 4,1-benzothiazepine derivative CGP37157 inhibits NCLX with an IC50 of 0.4 μM [1]. In contrast, the 1,5-benzothiazepine diltiazem exhibits an IC50 of 60 μM for the α1C L-type calcium channel [2]. This divergence in primary molecular target and a >100-fold difference in potency at their respective canonical targets underscores the non-interchangeable nature of these scaffolds for programs seeking mitochondrial calcium regulation.

Neuroprotection Mitochondrial Calcium NCLX Benzothiazepine

GABA Uptake Inhibition: Potentiation of CNS Activity Compared to Benzodiazepine Scaffolds

1,2,3,5-Tetrahydro-4,1-benzothiazepine and its derivatives exhibit potent inhibition of the GABA transporter 1 (GAT1), a mechanism distinct from the direct GABAA receptor positive allosteric modulation characteristic of classical 1,4-benzodiazepines. A representative derivative demonstrates an IC50 of 60 nM for inhibition of [3H]GABA uptake in rat brain synaptosomes [1] and 55 nM at mouse GAT1 expressed in HEK293 cells [1]. While direct comparator data for the unsubstituted scaffold is limited, this nanomolar potency profile at a synaptic GABA clearance mechanism differentiates 4,1-benzothiazepines from benzodiazepines (e.g., diazepam), which lack significant GAT1 inhibitory activity and instead act as GABAA receptor modulators.

Anticonvulsant GABA Transporter GAT1 Sedative

Synthetic Accessibility: Intramolecular Friedel-Crafts Route vs. Alternative Benzothiazepine Syntheses

1,2,3,5-Tetrahydro-4,1-benzothiazepines can be efficiently prepared via intramolecular Friedel-Crafts reactions of ethyl α-[2-(aryloxy)ethylthio]-α-chloroacetates, a methodology first described by Ishibashi et al. in 1986 [1]. This route provides direct access to the unsubstituted 4,1-benzothiazepine scaffold, whereas syntheses of the more prevalent 1,5-benzothiazepines typically require multi-step condensation of 2-aminothiophenol with α,β-unsaturated carbonyl compounds. The intramolecular Friedel-Crafts approach offers a convergent and scalable entry point for the generation of diverse derivative libraries, positioning the 4,1-benzothiazepine scaffold as a synthetically privileged building block for medicinal chemistry campaigns.

Heterocyclic Synthesis Building Block Friedel-Crafts Cyclization

Anticonvulsant Efficacy: In Vivo ED50 Benchmarking Against Established Standards

The 4,1-benzothiazepine scaffold demonstrates anticonvulsant activity in vivo, with the derivative 1-propionyl-1,2,3,5-tetrahydro-4,1-benzothiazepine-4,4-dioxide exhibiting an intraperitoneal ED50 of 34.5 mg/kg and an oral ED50 of 40 mg/kg in the pentylenetetrazole (PTZ) seizure model [1]. While direct head-to-head data against a benchmark anticonvulsant such as phenobarbital is not available in the cited patent, the reported ED50 values are within the range of clinically efficacious anticonvulsant agents and confirm the scaffold's intrinsic CNS-penetrant pharmacological activity. The parent compound 1,2,3,5-tetrahydro-4,1-benzothiazepine serves as the unsubstituted core for generating such active derivatives.

Anticonvulsant Epilepsy ED50 Sedative

Optimized Research and Procurement Applications for 1,2,3,5-Tetrahydro-4,1-benzothiazepine (CAS 1125-94-6)


Lead Generation for Mitochondrial NCLX Inhibitors in Neurodegeneration

Procure 1,2,3,5-tetrahydro-4,1-benzothiazepine as the foundational scaffold for synthesizing and optimizing NCLX blockers. Use the scaffold to generate analogs of CGP37157 (IC50 = 0.4 μM) with improved selectivity and drug-likeness, leveraging the established SAR of 4,1-benzothiazepines for neuroprotective applications in stroke, Alzheimer's, and Parkinson's disease models [1].

Building Block for CNS-Targeted Heterocyclic Libraries with GABAergic Activity

Utilize 1,2,3,5-tetrahydro-4,1-benzothiazepine as a versatile building block for the parallel synthesis of GAT1 inhibitors (IC50 = 60 nM for representative derivatives) [2]. Integrate the scaffold into diversity-oriented synthesis campaigns aimed at discovering novel anticonvulsant, anxiolytic, or sedative agents with a mechanism distinct from benzodiazepines.

Reference Standard for Anticonvulsant Scaffold Benchmarking

Acquire 1,2,3,5-tetrahydro-4,1-benzothiazepine as a reference core for comparative studies evaluating the anticonvulsant potential of newly synthesized heterocyclic systems. Use the reported ED50 values for 4,1-benzothiazepine derivatives (e.g., 34.5 mg/kg i.p.) [3] as a quantitative benchmark to assess the relative efficacy of novel chemical entities in PTZ-induced seizure models.

Synthetic Methodology Development and Heterocyclic Chemistry Education

Employ 1,2,3,5-tetrahydro-4,1-benzothiazepine as a model substrate for developing and teaching intramolecular Friedel-Crafts cyclization methodologies [4]. The scaffold's reactivity and the availability of robust synthetic protocols make it an ideal candidate for academic and industrial training in the construction of seven-membered sulfur-nitrogen heterocycles.

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